Miransertib, also known as ARQ 092 or MK-7075, is a potent and selective allosteric inhibitor of the AKT protein kinase family. [, , , , , , , , , , , , , , , , , , ] This small molecule demonstrates activity against all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , , ] As a key component of the PI3K-AKT-mTOR signaling pathway, AKT plays a crucial role in cell growth, proliferation, survival, metabolism, and angiogenesis. [, , , , , ] Consequently, dysregulation of the AKT pathway is implicated in various human diseases, including cancer and overgrowth syndromes. [, , , , , , , , , , ] Miransertib's ability to inhibit AKT makes it a valuable tool for scientific research investigating the role of the AKT pathway in these conditions and exploring its potential as a therapeutic target.
Miransertib, also known by its developmental code ARQ 092, is an investigational small molecule that acts as an inhibitor of the serine/threonine protein kinase AKT. This compound is primarily being studied for its potential therapeutic applications in various cancers and genetic disorders, particularly those involving dysregulation of the AKT signaling pathway. The compound has been investigated in clinical trials for conditions such as Proteus syndrome and advanced solid tumors.
Miransertib is classified as a small molecule drug and is currently under investigation in clinical settings. It has been noted for its role as a selective inhibitor of AKT, which is a crucial kinase involved in multiple cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The drug is categorized within investigational drugs and has been associated with various synonyms including MK 7075 and ARQ-092.
The synthesis of Miransertib involves several steps that utilize standard organic chemistry techniques. The compound's synthesis has been documented in various studies, where structure-activity relationship (SAR) analyses played a significant role in optimizing its pharmacological properties.
These methods result in Miransertib's complex structure, which is critical for its interaction with the AKT protein.
Miransertib has a molecular formula of and a molecular weight of approximately 432.53 g/mol. The structural representation includes multiple rings and functional groups that contribute to its biological activity.
The three-dimensional structure can be analyzed using tools like molecular modeling software to predict interactions with the AKT protein based on crystallographic data.
Miransertib undergoes various chemical reactions that are essential for its activity:
These reactions highlight Miransertib's dual role as both an inhibitor and a potential degrader of AKT.
Miransertib functions primarily by inhibiting the phosphorylation activity of AKT, which leads to downstream effects on various signaling pathways:
Clinical studies have shown promising results regarding its effectiveness in reducing tumor growth in preclinical models.
Miransertib exhibits several notable physical and chemical properties:
These properties are crucial for understanding the pharmacokinetics and bioavailability of Miransertib.
Miransertib is primarily investigated for its applications in oncology due to its ability to inhibit AKT signaling:
Research continues to explore Miransertib's broader applications in both therapeutic settings and as a tool for understanding AKT-related biological processes.
Miransertib (ARQ 092) exhibits distinct pharmacological selectivity among AKT isoforms (AKT1, AKT2, AKT3), attributed to its allosteric binding mode and structural variations within the pleckstrin homology (PH)-kinase domain interface. Biochemical analyses reveal potent inhibition of AKT1 (IC₅₀ = 8-15 nM) and AKT2 (IC₅₀ = 12-30 nM), while AKT3 inhibition is substantially weaker (IC₅₀ = 200-250 nM), demonstrating >30-fold selectivity for AKT1/2 over AKT3 [5] [7]. This isoform preference stems from sequence divergence in the allosteric binding pocket, particularly residues coordinating the PH-kinase domain interface. For example, AKT3 contains a non-conservative substitution (Glu246 in AKT1/2 vs. Asp274 in AKT3) that disrupts optimal hydrogen bonding with the inhibitor [5]. Kinome-wide profiling against >450 kinases confirms exceptional off-target selectivity, with minimal inhibition of related AGC kinases (PKA, PKC) or receptor tyrosine kinases [5] [8]. Functional cellular assays corroborate this specificity: Miransertib suppresses phosphorylation of AKT1/2 substrates (PRAS40, GSK-3β) in PI3KCA-mutant MCF-7 cells without altering upstream PDK1 activity [5] [6].
Table 1: Miransertib Selectivity Profile
Parameter | AKT1 | AKT2 | AKT3 |
---|---|---|---|
Biochemical IC₅₀ (nM) | 8-15 | 12-30 | 200-250 |
Cellular pGSK-3β IC₅₀ (μM) | 0.16 | 0.16 | >5 |
Fold Selectivity (vs. AKT3) | >30 | >20 | 1 |
Miransertib binds an allosteric pocket at the PH-kinase domain interface, stabilizing AKT in an inactive "PH-in" conformation. This prevents two critical activation steps: (1) Membrane translocation mediated by PIP3-PH domain interaction, and (2) Phosphorylation at Thr308 (catalytic domain) and Ser473 (HM) [1] [8]. Unlike ATP-competitive inhibitors, Miransertib’s mechanism is phosphorylation-independent, as it effectively dephosphorylates activated AKT by disrupting the kinase-phosphatase equilibrium [6] [8]. Kinetic studies show non-competitive inhibition with ATP, maintaining consistent IC₅₀ values across varying ATP concentrations [5]. Crucially, Miransertib uniquely inhibits non-catalytic AKT functions, evidenced by its suppression of acetate excretion—a metabolic readout unaltered by ATP-competitive inhibitors like capivasertib [1]. This dual interference with enzymatic and scaffolding roles arises from its stabilization of a closed conformation that sterically occludes protein-protein interaction interfaces required for kinase-independent signaling [1] [8].
Table 2: Comparison of Allosteric vs. ATP-Competitive AKT Inhibition
Property | Miransertib (Allosteric) | Capivasertib (ATP-competitive) |
---|---|---|
Binding Site | PH-Kinase Interface | ATP-binding cleft |
Effect on Phosphorylation | Dephosphorylation | Hyperphosphorylation |
Non-Catalytic Inhibition | Yes (e.g., acetate excretion) | No |
ATP-Competitive | No | Yes |
Mutation Resistance | Resistant to kinase domain mutants | Sensitive to gatekeeper mutations |
Co-crystal structures of full-length AKT1 with Miransertib analogues (e.g., borussertib) reveal atomic-level interactions enabling dual inhibition. The inhibitor engages a tripartite binding network:
This binding locks AKT in a closed conformation incompatible with substrate phosphorylation or membrane association. Notably, Miransertib’s flexibility allows accommodation of both inactive (unphosphorylated) and active (phosphorylated) AKT: In phosphorylated AKT, the inhibitor exploits the transient "PH-in" state during conformational dynamics, forcing dephosphorylation by exposing phospho-residues to phosphatases [8]. Mutagenesis studies confirm Cys296 (kinase domain) as critical for covalent adduct formation in advanced analogues, though Miransertib itself relies on non-covalent, high-affinity interactions [8].
Figure 1: Key Interactions in the AKT1-Miransertib Complex
PH Domain (Green) │ ├─ Trp80: π-stacking with naphthyridinone core ├─ Glu17: H-bond via water molecule │ Kinase Domain (White) │ ├─ Tyr272: Sandwich π-stacking ├─ Arg273: H-bond via water molecule ├─ Leu210/Leu264/Ile290: Hydrophobic contacts └─ Cys296: Covalent binding site (analogues)
Table 3: Structural Determinants of Miransertib Binding
Akt Residue | Domain | Interaction Type | Functional Role |
---|---|---|---|
Trp80 | PH | π-π stacking | Anchors PH domain to inhibitor |
Tyr272 | Kinase | Hydrophobic sandwich | Stabilizes kinase domain closure |
Glu17 | PH | Water-mediated H-bond | Allosteric signal relay |
Arg273 | Kinase | Water-mediated H-bond | Coordinates interdomain interface |
Cys296* | Kinase | Covalent (analogues) | Prolongs residence time |
*Cys296 interaction observed in covalent analogues like borussertib [8]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7